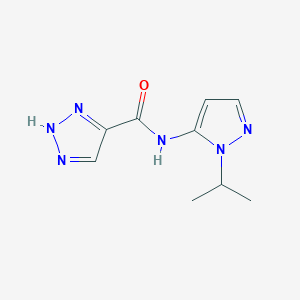![molecular formula C11H13NO7S B6642604 (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid, also known as MSBA, is a chemical compound that has become increasingly popular in scientific research. MSBA is a sulfonamide derivative of aspartic acid and has been found to have numerous applications in various fields of study.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid is not fully understood, but it is believed to act as a competitive inhibitor of aspartate aminotransferase (AST). AST is an enzyme that catalyzes the conversion of aspartate to oxaloacetate. By inhibiting AST, (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid is able to modulate the levels of aspartate and oxaloacetate in cells.
Biochemical and Physiological Effects:
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, and to reduce the levels of inflammatory cytokines in the body. (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid in lab experiments is its specificity. (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid is able to selectively target AST, which makes it a useful tool for studying the function of this enzyme. However, one limitation of using (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for the use of (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid in scientific research. One area of interest is the development of new drugs and therapies for cancer and other diseases. (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has also been proposed as a potential tool for studying the role of AST in various physiological processes, such as glucose metabolism and insulin signaling. Additionally, (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid could be used in the development of new diagnostic tools for diseases that involve abnormalities in AST activity.
Métodos De Síntesis
The synthesis of (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid involves the reaction between aspartic acid and 2-methoxybenzenesulfonyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and results in the formation of (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid as a white solid.
Aplicaciones Científicas De Investigación
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has been found to have numerous applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to investigate the interactions between proteins and small molecules. (2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid has also been used in the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7S/c1-19-8-4-2-3-5-9(8)20(17,18)12-7(11(15)16)6-10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGICMHVZMBXKZ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)


![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)